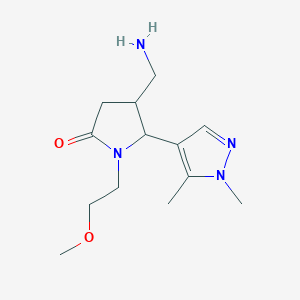
4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an aminomethyl group, a pyrazolyl group, and a methoxyethyl group attached to a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole Ring to the Pyrrolidinone: The pyrazole ring can be attached to the pyrrolidinone ring through a nucleophilic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of a suitable aldehyde or ketone precursor.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield corresponding oxides, while substitution reactions could yield various substituted derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes and interactions.
Medicine: The compound can be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
作用機序
The mechanism of action of 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets and pathways. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound could bind to specific enzymes or receptors, modulating their activity.
Inhibition of Biological Pathways: The compound could inhibit specific biological pathways, leading to therapeutic effects.
Induction of Cellular Responses: The compound could induce specific cellular responses, such as apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one include other pyrrolidinone derivatives with different substituents. Examples include:
- 4-(aminomethyl)-5-(1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
- 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyethyl)pyrrolidin-2-one
- 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can confer unique chemical and biological properties.
特性
分子式 |
C13H22N4O2 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H22N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-7,14H2,1-3H3 |
InChIキー |
ZAXUZJHMOPQEPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


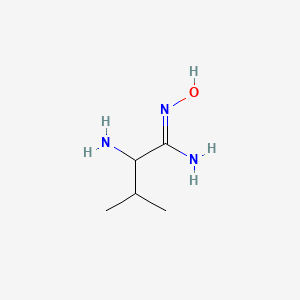
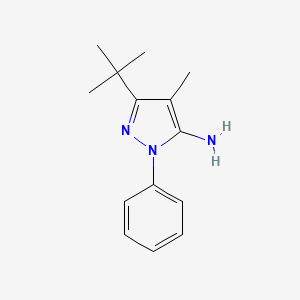
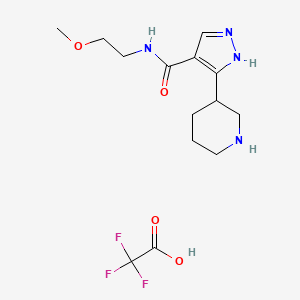
![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)


![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250945.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
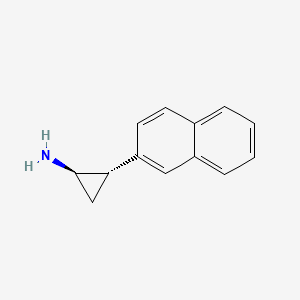
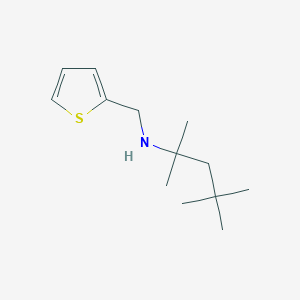
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
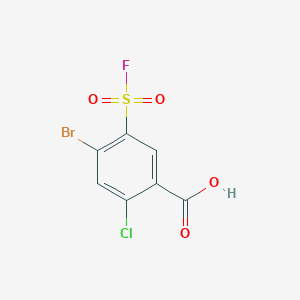
amine](/img/structure/B13250976.png)

